Cas no 5027-32-7 (3,4-Diacetyl-2,5-hexanedione)
3,4-Diacetyl-2,5-hexanedione Chemical and Physical Properties
Names and Identifiers
-
- 3,4-Diacetylhexane-2,5-dione
- 3,4-Diacetyl-2,5-hexanedione
- 2,5-Hexanedione,3,4-diacetyl-
- SYM-TETRAACETYLETHANE ---HIGHLY SYMMETRICAL INTERMEDIATE---
- 1,1,2,2-ethane tetraacetyl
- 1,1,2,2-Tetraacetylethane
- 2,3,4-diacetyl
- 3,4-diacetylhexan-2,5-dione
- 3,5-hexanedione
- Sym-tetraacetylethane
- tetraacetylethane
- Bis(acetylacetone)
- SCHEMBL231416
- NSC35137
- NSC813169
- D4826
- NS00032029
- A18818
- EINECS 225-718-3
- CS-0095787
- DTXSID60198270
- 3.3'-Bis(acetylacetone)
- FT-0614195
- 2,5-Hexanedione, 3,4-diacetyl-
- 2, 3,4-diacetyl-
- AKOS002663790
- NSC-813169
- BCP20141
- NSC-35137
- FJ6RVQ86SM
- 3,4-diacetyl-hexane-2,5-dione
- 5027-32-7
- NSC 35137
- 1,2,2-Tetraacetylethane
- BS-16901
- T70970
- tetra Acetyl ethane
- MFCD00031531
- DB-051750
-
- MDL: MFCD00031531
- Inchi: 1S/C10H14O4/c1-5(11)9(6(2)12)10(7(3)13)8(4)14/h9-10H,1-4H3
- InChI Key: CSKRBHOAJUMOKJ-UHFFFAOYSA-N
- SMILES: O=C(C)C(C(C)=O)C(C(C)=O)C(C)=O
Computed Properties
- Exact Mass: 198.08900
- Monoisotopic Mass: 198.08920892g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 233
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 15
- XLogP3: -0.6
- Topological Polar Surface Area: 68.3Ų
Experimental Properties
- Color/Form: No data available
- Density: 1.1±0.1 g/cm3
- Melting Point: 191.0 to 195.0 deg-C
- Boiling Point: 122°C/18mmHg(lit.)
- Flash Point: 146.9±12.1 °C
- PSA: 68.28000
- LogP: 0.57480
- λmax: 285(EtOH)(lit.)
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
3,4-Diacetyl-2,5-hexanedione Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:Sealed in dry,2-8°C
3,4-Diacetyl-2,5-hexanedione Customs Data
- HS CODE:2914190090
- Customs Data:
China Customs Code:
2914190090Overview:
2914190090 Other acyclic ketones without other oxygen-containing groups.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914190090 other acyclic ketones without other oxygen function.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
3,4-Diacetyl-2,5-hexanedione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D154241-50mg |
3,4-Diacetyl-2,5-hexanedione |
5027-32-7 | >98.0% | 50mg |
¥113.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D154241-5g |
3,4-Diacetyl-2,5-hexanedione |
5027-32-7 | >98.0% | 5g |
¥1923.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D154241-1g |
3,4-Diacetyl-2,5-hexanedione |
5027-32-7 | >98.0% | 1g |
¥635.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D154241-250mg |
3,4-Diacetyl-2,5-hexanedione |
5027-32-7 | >98.0% | 250mg |
¥308.90 | 2023-09-03 | |
| TRC | D454503-25mg |
3,4-Diacetyl-2,5-hexanedione |
5027-32-7 | 25mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D454503-50mg |
3,4-Diacetyl-2,5-hexanedione |
5027-32-7 | 50mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D454503-250mg |
3,4-Diacetyl-2,5-hexanedione |
5027-32-7 | 250mg |
$ 80.00 | 2022-06-05 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IE973-200mg |
3,4-Diacetyl-2,5-hexanedione |
5027-32-7 | 98% | 200mg |
243.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D4826-200mg |
3,4-Diacetyl-2,5-hexanedione |
5027-32-7 | 98.0%(GC) | 200mg |
¥1250.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IE973-250mg |
3,4-Diacetyl-2,5-hexanedione |
5027-32-7 | 98% | 250mg |
434CNY | 2021-05-08 |
3,4-Diacetyl-2,5-hexanedione Suppliers
3,4-Diacetyl-2,5-hexanedione Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 3,4-Diacetyl-2,5-hexanedione
Introduction to 3,4-Diacetyl-2,5-hexanedione (CAS No. 5027-32-7) and Its Emerging Applications in Chemical Biology
3,4-Diacetyl-2,5-hexanedione, identified by the chemical identifier CAS No. 5027-32-7, is a versatile organic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and reactivity. This diketone derivative belongs to a class of compounds known for their broad spectrum of applications, ranging from synthetic chemistry to biochemistry and material science. The compound's molecular structure, featuring two acetyl groups attached to a hexanedione backbone, endows it with remarkable reactivity that makes it a valuable intermediate in various chemical transformations.
The structure of 3,4-Diacetyl-2,5-hexanedione facilitates its participation in multiple types of reactions, including condensation, oxidation, and polymerization processes. These reactions are not only crucial in industrial applications but also play a pivotal role in biochemical pathways and drug synthesis. The compound's ability to undergo facile functionalization has made it a staple in laboratory settings where researchers explore novel synthetic routes and develop innovative methodologies for drug discovery.
In recent years, the pharmaceutical industry has been particularly interested in 3,4-Diacetyl-2,5-hexanedione due to its potential as a precursor in the synthesis of bioactive molecules. Its diketone moiety can be selectively modified to introduce diverse functional groups, enabling the construction of complex scaffolds that mimic natural products or designed heterocycles. This adaptability has been exploited in the development of antimicrobial agents, anticancer drugs, and neuroprotective compounds, where precise molecular modifications are essential for achieving desired pharmacological profiles.
One of the most compelling aspects of CAS No. 5027-32-7 is its role in biochemical research. The compound has been utilized as a substrate in studies investigating enzyme mechanisms and metabolic pathways. For instance, its derivatives have been employed to probe the activity of ketone reductases and oxidases, which are enzymes critical for energy metabolism and biosynthetic processes. These studies not only enhance our understanding of fundamental biological processes but also provide insights into potential therapeutic targets for metabolic disorders.
The synthetic utility of 3,4-Diacetyl-2,5-hexanedione extends beyond pharmaceutical applications into materials science. Researchers have leveraged its reactivity to develop novel polymers and coatings with enhanced thermal stability and mechanical strength. The compound's ability to form cross-linked networks through condensation reactions makes it an attractive candidate for creating advanced materials used in electronics, aerospace, and automotive industries. These developments underscore the compound's broad utility across multiple scientific disciplines.
Recent advancements in green chemistry have also highlighted the importance of CAS No. 5027-32-7 as an environmentally friendly intermediate. Innovations in catalytic systems have enabled more efficient and sustainable synthetic routes for producing this compound without generating significant waste or hazardous byproducts. Such eco-conscious approaches align with global efforts to minimize the environmental footprint of chemical manufacturing while maintaining high standards of product quality and yield.
The biological activity of derivatives of 3,4-Diacetyl-2,5-hexanedione has been extensively studied in recent years. Researchers have discovered that certain modifications to its structure can enhance its interaction with biological targets, leading to improved efficacy and reduced toxicity compared to parent compounds. For example, derivatives with specific substituents have shown promise as inhibitors of protein-protein interactions involved in inflammatory responses and cancer progression. These findings highlight the compound's potential as a building block for next-generation therapeutics.
The development of high-throughput screening methods has further accelerated the exploration of 3,4-Diacetyl-2,5-hexanedione derivatives as drug candidates. Automated synthesis platforms coupled with rapid characterization techniques allow researchers to efficiently generate and test large libraries of compounds with minimal manual intervention. This approach has led to the identification of novel molecules with therapeutic potential that might have otherwise remained undiscovered using traditional trial-and-error methods.
In conclusion,CAS No. 5027-32-7 represents a cornerstone compound in modern chemical biology with far-reaching implications for drug discovery,materials science, and environmental chemistry. Its unique structural features and reactivity make it indispensable for researchers seeking innovative solutions across multiple scientific domains. As our understanding of its properties continues to evolve through cutting-edge research,3,4-Diacetyl-2,5-hexanedione is poised to remain at the forefront of scientific inquiry well into the future.
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